16:0 PE MCC

Drug Delivery Liposome Conjugation Bioconjugate Chemistry

Maleimide lipids frequently undergo premature hydrolysis during aqueous conjugation, causing low and inconsistent coupling yields. 16:0 PE MCC overcomes this with a cyclohexane-stabilized maleimide that enables reliable, high-efficiency bioconjugation. - Cyclohexane ring reduces maleimide hydrolysis vs. aromatic variants, delivering higher and more reproducible coupling. - Saturated 16:0 chains (Tc ≈41°C) create a rigid bilayer that resists antigen shedding in liposomal vaccines. - Non-reducible thioether bond ensures conjugate integrity in reducing environments, unlike cleavable PDP-PE. Available in multiple sizes with dependable global logistics.

Molecular Formula C49H90N3O11P
Molecular Weight 928.2 g/mol
Cat. No. B15135420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0 PE MCC
Molecular FormulaC49H90N3O11P
Molecular Weight928.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N
InChIInChI=1S/C49H87N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);1H3/t42?,43?,44-;/m1./s1
InChIKeyJMSPAMLXDBHHLB-JDVFVDFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16:0 PE MCC: Thiol-Reactive Maleimide Lipid


16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-1-carboxamide]) is a maleimide-functionalized thiol-reactive lipid composed of a phosphoethanolamine headgroup linked to two saturated palmitic acid (16:0) tails and a maleimide moiety via a cyclohexane ring. This compound is used primarily as a membrane-anchoring reagent for the covalent attachment of thiol-containing biomolecules—including peptides, proteins, antibodies, and oligonucleotides—to liposomal bilayers, lipid nanoparticles, and supported membranes . Its maleimide group reacts specifically with free sulfhydryls (-SH) under mild physiological pH conditions to form a stable, non-reducible thioether linkage .

1
Thiol-reactive membrane anchor for liposomal bioconjugation workflows
2
Non-reducible thioether linkage for stable covalent attachment of peptides, proteins, antibodies, and oligonucleotides
3
Saturated C16:0 chains provide rigid bilayer integration at physiological and sub-physiological temperatures

Why Generic Thiol-Reactive Lipids Fail


Lipids bearing thiol-reactive groups are not interchangeable. Critical differences in linker chemistry and acyl chain saturation directly impact conjugation efficiency, conjugate stability, and membrane integrity. The maleimide group in 16:0 PE MCC is stabilized by a cyclohexane ring, which reduces premature hydrolysis—a common failure point in aqueous conjugation reactions—compared to aromatic maleimide variants like MPB-PE [1]. Furthermore, the thioether bond formed by 16:0 PE MCC is non-reducible, unlike the cleavable disulfide bond formed by PDP-PE lipids, which can compromise conjugate integrity in reducing environments . Finally, the saturated 16:0 fatty acid chains of 16:0 PE MCC confer high membrane rigidity and a defined gel-to-liquid crystalline phase transition temperature (Tc ≈ 41°C), ensuring stable lipid bilayer integration at physiological and sub-physiological temperatures—a property that unsaturated variants like 18:1 PE MCC (DOPE-MCC) cannot replicate .

16:0 PE MCC Cyclohexane-stabilized maleimide resists premature hydrolysis in aqueous conjugation reactions
MPB-PE Aromatic phenyl-adjacent maleimide may hydrolyze substantially faster, reducing viable conjugation yield
16:0 PE MCC Forms a stable, non-reducible thioether bond that resists cleavage in reducing environments
PDP-PE Cleavable disulfide bond may release conjugated ligand in the presence of DTT or intracellular glutathione
16:0 PE MCC Saturated palmitoyl chains (Tc ≈ 41°C) maintain gel-phase rigidity, minimizing passive cargo leakage
18:1 PE MCC (DOPE-MCC) Unsaturated oleoyl chains (Tc ≈ -16°C) produce a fluid, leaky bilayer at physiological temperature
16:0 PE MCC Short non-PEGylated cyclohexane spacer (~8.3 Å) enables unhindered, high-density ligand presentation
DSPE-PEG-Mal Long PEG spacer may introduce steric shielding that limits conjugation efficiency and receptor access

16:0 PE MCC: Quantitative Differentiation


Enhanced Maleimide Stability: MCC vs. MPB

The maleimide function group of 16:0 PE MCC, which contains an aliphatic cyclohexane ring, exhibits greater stability toward spontaneous hydrolysis in aqueous reaction environments compared to the aromatic phenyl group of 16:0 MPB PE [1]. The cyclohexane ring of SMCC (a structurally analogous maleimide linker) has been shown to provide increased resistance to hydrolysis due to steric effects and the absence of aromatic character, while the adjacent phenyl ring of MBS (analogous to MPB) allows much greater rates of hydrolysis [2]. This differential hydrolysis rate directly correlates with higher viable conjugation yields, as unhydrolyzed maleimide is required for efficient thiol coupling at pH 6.5–7.5 [3].

Hydrolysis stability
Class-level
16:0 PE MCC: Cyclohexane ring stabilizes maleimide; reduced hydrolysis
16:0 MPB PE: Aromatic phenyl accelerates hydrolysis; much greater rate
Supports higher batch-to-batch conjugation reproducibility
Quantitative rate constants not provided in referenced source
Drug Delivery Liposome Conjugation Bioconjugate Chemistry

Non-Reducible Thioether vs. Cleavable Disulfide Bond

16:0 PE MCC forms a stable, non-reducible thioether bond upon reaction with a thiol group . In contrast, 16:0 PDP PE forms a disulfide bond that is cleavable under reducing conditions, such as those encountered in the intracellular environment or in the presence of reducing agents like DTT or glutathione . For applications requiring stable, long-lived covalent attachment of targeting ligands to the liposome surface prior to cellular internalization, the non-reducible thioether linkage of 16:0 PE MCC is essential to prevent premature ligand shedding.

Bond integrity
Class-level
Non-reducible thioether
Stable under reducing conditions (DTT 10–50 mM; GSH ~1–10 mM)
Prevents premature ligand shedding during circulation
Cleavable disulfide bonds of PDP-PE analogs differ in reducing environments
Drug Delivery Bioconjugation Liposome Engineering

Saturated vs. Unsaturated Acyl Chain Rigidity

16:0 PE MCC contains two saturated palmitoyl (C16:0) chains, which confer high lipid bilayer rigidity and a well-defined gel-to-liquid crystalline phase transition temperature (Tc) of approximately 41°C . This ensures the lipid remains in a stable, ordered gel phase at room temperature and physiological temperature (37°C), minimizing passive leakage of encapsulated cargo. In contrast, the unsaturated 18:1 PE MCC (DOPE-MCC) contains two oleoyl (C18:1) chains, which introduce a cis-double bond that lowers the Tc to approximately -16°C, resulting in a highly fluid, leaky bilayer at room temperature and above .

Phase transition
Class-level
16:0 PE MCC
37°C
18:1 PE MCC
Tc 16:0 ≈ 41°C vs. 18:1 ≈ -16°C
Gel phase at 37°C ensures low passive leakage of encapsulated cargo
Unsaturated variants remain fluid at physiological temperature
Membrane Biophysics Liposome Stability Drug Delivery

Compact Linker: Minimal Steric Hindrance vs. PEG

16:0 PE MCC features a short, non-PEGylated cyclohexane linker (approximately 8.3 Å spacer arm), which positions the maleimide group in close proximity to the lipid headgroup. In contrast, DSPE-PEG-Mal incorporates a PEG spacer typically ranging from 1000 to 5000 Da, extending the maleimide group well beyond the liposome surface. While PEGylation reduces opsonization and prolongs circulation half-life, it can also introduce steric hindrance that reduces conjugation efficiency and may interfere with ligand-receptor interactions if the PEG layer is too dense .

Linker accessibility
Class-level
16:0 PE MCC: Short cyclohexane spacer ~8.3 Å; maleimide near bilayer surface
DSPE-PEG-Mal: PEG spacer ~10–50 nm; maleimide extended and potentially shielded
Enables high-density, sterically unhindered ligand presentation
>100-fold spacer length difference may alter conjugation kinetics
Liposome Targeting Bioconjugation Nanoparticle Engineering

16:0 PE MCC: Optimized Application Scenarios


Immunoliposomes for High-Fidelity Antigen Presentation

16:0 PE MCC is the reagent of choice for preparing liposomes conjugated with HIV-1 envelope glycoprotein trimers for vaccine or immunogenicity studies . The non-reducible thioether bond (vs. PDP-PE's cleavable disulfide) ensures the trimers remain covalently attached to the liposome surface throughout in vivo circulation. The saturated 16:0 chains provide a rigid bilayer that maintains particle integrity and minimizes antigen shedding. The enhanced maleimide hydrolysis stability (vs. MPB-PE) yields higher and more reproducible conjugation efficiencies, critical for producing well-characterized, consistent immunogen batches.

Site-Specific Anchoring to Supported Lipid Bilayers

For biophysical studies of protein-membrane interactions—such as the anchoring of Ras GTPase via a C-terminal cysteine to maleimide-functionalized supported lipid bilayers—16:0 PE MCC is employed at 0–10 mol% in DOPC/DOPS mixtures [1]. The short, non-PEGylated linker ensures the protein is positioned in close proximity to the membrane surface, accurately mimicking native post-translational membrane anchors. The saturated 16:0 chains contribute to bilayer stability during perfusion and imaging, preventing unwanted lipid desorption.

Oligonucleotide-Modified Vesicles for Gene Delivery

16:0 PE MCC enables the covalent coupling of thiol-modified oligonucleotides (e.g., siRNA, antisense oligos) to the surface of preformed liposomes . The stable thioether bond resists cleavage in the reducing extracellular environment, ensuring the oligonucleotide remains tethered until cellular internalization. The rigid saturated acyl chains of 16:0 PE MCC help maintain vesicle size and lamellarity during post-insertion conjugation steps, reducing the risk of aggregation or fusion that can occur with more fluid, unsaturated lipid compositions.

Silicon Wafer and Biosensor Surface Functionalization

16:0 PE MCC is used to functionalize flat silicon wafer surfaces with maleimide groups for the subsequent covalent immobilization of thiol-containing biomolecules in microarray and biosensor fabrication . The compound's ability to form stable, self-assembled lipid monolayers or bilayers on hydrophilic substrates, combined with the hydrolytic stability of its maleimide group, ensures a long shelf-life for pre-functionalized chips and consistent spot-to-spot reproducibility in downstream ligand printing.

Application
Selection Property
Validation Focus
Immunoliposome antigen presentation studies
Non-reducible thioether linkage
In vivo ligand retention and particle integrity
Supported lipid bilayer protein anchoring
Short linker membrane proximity
Native-like membrane tethering and bilayer stability
Oligonucleotide vesicle surface coupling
Stable thioether in reducing extracellular media
Vesicle integrity during post-insertion conjugation
Biosensor surface functionalization
Maleimide hydrolytic stability on surfaces
Shelf-life and spot-to-spot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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